N-(pentan-3-yl)benzenesulfonamide
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Overview
Description
N-(pentan-3-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C5H11NH2→C6H5SO2NHC5H11+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(pentan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Major Products
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Pentan-3-amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-(pentan-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(pentan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(butyl)benzenesulfonamide
- N-(methyl)benzenesulfonamide
- N-(ethyl)benzenesulfonamide
Uniqueness
N-(pentan-3-yl)benzenesulfonamide is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H17NO2S |
---|---|
Molecular Weight |
227.33g/mol |
IUPAC Name |
N-pentan-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-3-10(4-2)12-15(13,14)11-8-6-5-7-9-11/h5-10,12H,3-4H2,1-2H3 |
InChI Key |
SIMFCEUKXYSWFO-UHFFFAOYSA-N |
SMILES |
CCC(CC)NS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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